Avanafil

Descripción general

Descripción

Avanafil es un inhibidor selectivo de la fosfodiesterasa tipo 5 utilizado principalmente para el tratamiento de la disfunción eréctil. Fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos el 27 de abril de 2012 y por la Agencia Europea de Medicamentos el 21 de junio de 2013 . This compound es conocido por su rápido inicio de acción, lo que permite la actividad sexual dentro de aproximadamente 15 minutos de la administración .

Métodos De Preparación

La síntesis de Avanafil implica varios pasos clave que comienzan con la citosina. El método de preparación incluye la reacción de citosina con 3-cloro-4-metoxibencil halógeno, N-(2-metilpirimidina) metanamida y S-hidroximetil pirrolidina . Este método se caracteriza por ser simple, económico y ecológico, lo que lo hace adecuado para la producción industrial .

Otro método implica el uso de catalizadores metálicos económicos como el níquel de Raney para la preparación de intermedios de this compound . Este método reduce los costos de producción y evita el uso de costosos catalizadores de metales pesados como el paladio-carbono .

Análisis De Reacciones Químicas

Chlorination with POCl₃

Critical for activating the pyrimidine ring:

Oxidation with mCPBA

Converts methylthio groups to methylsulfonyl:

Amide Coupling (EDCI/HOBT)

Forms the final carboxamide bond:

Side Reactions and By-Products

Four primary process-related impurities (0.29–1.63%) are documented ( ):

| Impurity | Structure | Formation Mechanism |

|---|---|---|

| Imp-A | N-(3-chloro-4-methoxybenzyl)cytosine derivative | Incomplete amide coupling |

| Imp-B | Des-chloro analog | Residual solvent interaction |

| Imp-C | Hydrolyzed ester intermediate | Ester hydrolysis during synthesis |

| Imp-D | Esterification product of this compound and M6 (intermediate) | Post-synthesis esterification |

Analytical Confirmation :

Mutagenic Risk from Hydrazine Contamination

Trace hydrazine in HOBT generates genotoxic impurities ( ):

-

Imp-E : Hydrazide derivative of this compound.

-

Imp-F : N-nitrosated analog.

Risk Assessment :

-

QSAR Prediction : Imp-E flagged as mutagenic (Derek/Sarah models).

-

Ames Test : Imp-E showed mutagenicity at 500 μg/plate (TA98 strain).

Mitigation :

-

HOBT replacement with safer alternatives (e.g., HOAt).

-

Strict hydrazine limits (<1 ppm) in starting materials.

Critical Stability Considerations

Aplicaciones Científicas De Investigación

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor approved by the FDA for treating erectile dysfunction (ED) . Clinical trials have studied this compound in over 1300 patients, including those with diabetes mellitus or who have undergone radical prostatectomy, and found it more effective than a placebo . It is available in 50 mg, 100 mg, and 200 mg tablets .

Clinical Applications and Efficacy

This compound is used to manage erectile dysfunction . Studies have shown this compound to be more effective than a placebo in men with ED . A meta-analysis of multiple studies showed that this compound significantly improved the International Index of Erectile Function-Erection Hardness Score (IIEF-EF) compared to placebo .

This compound may differentiate itself from other PDE5 inhibitors due to its quicker onset of action and higher specificity for PDE5 compared to other phosphodiesterase subtypes . this compound's faster onset and shorter duration of action has made it preferred by some .

Safety and Tolerability

This compound's efficacy and safety profile is still under examination . Clinical trials have evaluated its safety and efficacy in men with ED .

Analytical Applications

Mecanismo De Acción

Avanafil funciona inhibiendo la enzima fosfodiesterasa tipo 5, que es responsable de la degradación del monofosfato de guanosina cíclico en el cuerpo cavernoso . Esta inhibición conduce a niveles elevados de monofosfato de guanosina cíclico, lo que resulta en vasodilatación y mayor flujo sanguíneo al pene durante la estimulación sexual . El rápido inicio de acción se debe a su rápida absorción y alta selectividad para la fosfodiesterasa tipo 5 sobre otras enzimas fosfodiesterasa .

Comparación Con Compuestos Similares

Avanafil se compara con otros inhibidores de la fosfodiesterasa tipo 5 como el sildenafilo, el tadalafilo y el vardenafilo . Si bien todos estos compuestos se utilizan para tratar la disfunción eréctil, this compound destaca por su inicio de acción más rápido y menor incidencia de efectos secundarios .

Sildenafilo: Conocido por su uso en el tratamiento de la disfunción eréctil y la hipertensión arterial pulmonar.

Tadalafilo: Notable por su mayor duración de acción, que dura hasta 36 horas.

Vardenafilo: Similar al sildenafilo, pero con un perfil de efectos secundarios ligeramente diferente.

Las propiedades únicas de this compound lo convierten en una opción preferida para los pacientes que buscan un tratamiento rápido y eficaz para la disfunción eréctil.

Actividad Biológica

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor, primarily used for treating erectile dysfunction (ED). It is known for its rapid onset of action and favorable side effect profile compared to other PDE5 inhibitors like sildenafil. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety based on diverse research findings.

This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and enhanced blood flow during sexual arousal. This mechanism is crucial for achieving and maintaining an erection.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and peak plasma concentration within approximately 30 to 52 minutes post-administration. The elimination half-life ranges from 5.36 to 10.66 hours, allowing for flexible dosing schedules. Table 1 summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Time to Peak Concentration | 0.33 - 0.52 hours |

| Elimination Half-Life | 5.36 - 10.66 hours |

| Bioavailability | Approximately 100% |

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in treating ED. A notable phase III clinical trial involved 220 patients randomized to receive either this compound (100 mg or 200 mg) or sildenafil (50 mg). The results indicated that this compound not only improved erectile function scores but also demonstrated a faster onset of action.

Key Findings from Clinical Trials:

- Efficacy Scores : The International Index of Erectile Function (IIEF) scores showed significant improvement at weeks 8 and 12 for this compound compared to sildenafil.

- Onset of Action : Patients reported effective erections as early as 15 minutes after taking this compound, significantly faster than with sildenafil .

- Dose Escalation : After four weeks, 40% of patients on this compound required dose escalation compared to 45.6% on sildenafil, indicating a comparable efficacy profile with potential advantages in onset .

Safety Profile

This compound is generally well-tolerated among users. Common adverse effects include headaches, flushing, nasal congestion, and back pain. Importantly, this compound has shown a lower incidence of visual disturbances compared to other PDE5 inhibitors due to its selective inhibition profile .

Summary of Adverse Effects:

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | ~15 |

| Flushing | ~10 |

| Nasal Congestion | ~6 |

| Back Pain | ~5 |

Case Studies

Several case studies have documented the real-world effectiveness of this compound in diverse patient populations:

- Case Study A : A 55-year-old male with diabetes reported significant improvement in erectile function after switching from sildenafil to this compound, noting enhanced satisfaction and quicker onset.

- Case Study B : A cohort study involving patients with cardiovascular conditions showed that this compound was well tolerated without exacerbating existing health issues.

Propiedades

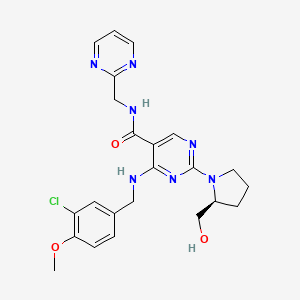

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186727 | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330784-47-9 | |

| Record name | Avanafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avanafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVANAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.